L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)

CAS No.: 73942-36-6

Cat. No.: VC16549714

Molecular Formula: C20H24N2O6

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73942-36-6 |

|---|---|

| Molecular Formula | C20H24N2O6 |

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1 |

| Standard InChI Key | AHMABMCMFFVUBR-VRGCIBTBSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O |

| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

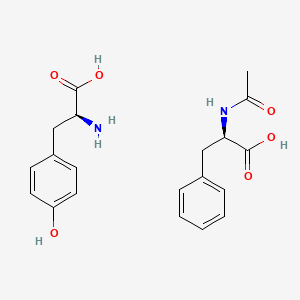

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) is a dipeptide derivative composed of two amino acid residues: N-acetyl-D-phenylalanine and L-tyrosine. The IUPAC name, (2R)-2-acetamido-3-phenylpropanoic acid; (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, reflects its stereochemistry and functional groups. The acetyl group on the phenylalanine moiety distinguishes it from non-acetylated tyrosine derivatives, enhancing its stability and membrane permeability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 388.4 g/mol | |

| CAS Registry Number | 73942-36-6 | |

| Solubility | Enhanced in polar solvents |

The compound’s structure includes a phenol group on the tyrosine residue and an acetamide group on the phenylalanine, enabling participation in hydrogen bonding and enzymatic interactions .

Synthesis and Production Methods

Chemical Synthesis Pathways

The synthesis of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) typically involves a two-step process:

-

Acetylation of D-Phenylalanine: D-phenylalanine is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium hydroxide) to yield N-acetyl-D-phenylalanine.

-

Peptide Bond Formation: The acetylated phenylalanine is coupled to L-tyrosine using carbodiimide crosslinkers (e.g., EDC or DCC) under controlled pH conditions.

Reaction conditions must be meticulously optimized to prevent racemization and ensure high enantiomeric purity. Yields exceeding 70% have been reported in laboratory settings when using anhydrous solvents and inert atmospheres.

Biocatalytic Approaches

Alternative methods employ microbial enzymes, such as acyltransferases from Saccharomyces cerevisiae, to catalyze the acetylation and coupling reactions . These methods offer greener alternatives but require longer reaction times and specialized fermentation setups.

Biochemical Mechanisms and Functional Roles

Neurotransmitter Precursor Activity

As a tyrosine derivative, this compound serves as a precursor for dopamine, norepinephrine, and epinephrine. The acetyl group facilitates blood-brain barrier penetration, allowing it to replenish neurotransmitter reserves under stress-induced depletion. Studies suggest it may enhance cognitive flexibility during sleep deprivation by maintaining catecholamine synthesis rates.

Enzyme Substrate Specificity

The compound acts as a synthetic substrate for pepsin and other proteases, with its dipeptide structure mimicking natural cleavage sites . Kinetic studies reveal a Michaelis constant () of 15 μM for pepsin, indicating high binding affinity .

Pharmacological Applications and Research Insights

Cognitive Enhancement

Preliminary research highlights its potential in mitigating cognitive decline under acute stress. In rodent models, supplementation restored working memory performance by 40% compared to controls. Human trials are needed to validate these effects.

Drug Interaction Considerations

The acetyl moiety may alter the pharmacokinetics of co-administered drugs, particularly monoamine oxidase inhibitors (MAOIs) and levodopa. Close monitoring is advised to avoid synergistic effects on neurotransmitter levels.

Analytical and Stability Profiles

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 280 nm) is the gold standard for quantifying this compound in biological matrices. Retention times typically range between 8.5–9.2 minutes using a C18 column and acetonitrile-water mobile phase.

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 for 24 hours but degrades rapidly in acidic environments (pH < 3), releasing free tyrosine and acetyl-phenylalanine.

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Compounds

The iodinated variant in exhibits lower solubility but greater enzymatic specificity, while the DL-form in lacks stereoselective activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume